2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-component reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route involves the [4+1+1] annulation approach, which allows for the formation of the pyrrolo[1,2-a]pyrazine ring skeleton . This method is highly atom-economical and can be performed under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via caspase-3 activation and cleavage of PARP . This suggests that the compound may interfere with cellular signaling pathways that regulate cell survival and death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazine: Shares a similar core structure but lacks the ethyl group.
2,3-Dihydropyrrole: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ethyl group and the dihydropyrrolo[1,2-a]pyrazine core make it distinct from other similar compounds, potentially offering unique advantages in drug development and other applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H12N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h3-5H,2,6-7H2,1H3 |
InChI Key |
JVIKNPXUDFYMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2C=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.